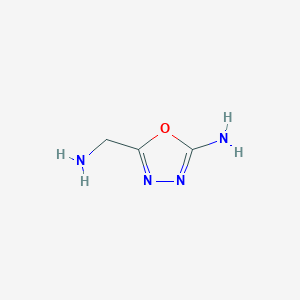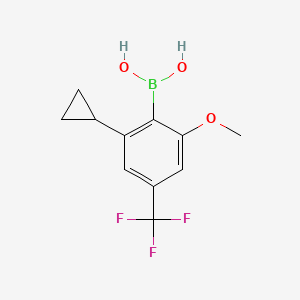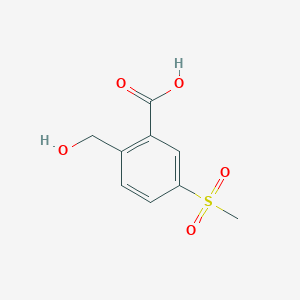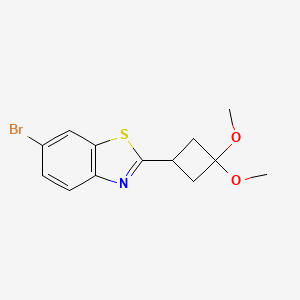
6-Bromo-2-(3,3-dimethoxycyclobutyl)benzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-2-(3,3-dimethoxycyclobutyl)benzothiazole is a chemical compound with the molecular formula C13H14BrNO2S It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(3,3-dimethoxycyclobutyl)benzothiazole typically involves the bromination of 2-(3,3-dimethoxycyclobutyl)benzothiazole. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as dichloromethane, at a controlled temperature. The reaction is monitored until the desired product is formed, which is then purified using standard techniques like recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated monitoring systems, and advanced purification methods to ensure high purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-2-(3,3-dimethoxycyclobutyl)benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of various substituted benzothiazoles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Bromo-2-(3,3-dimethoxycyclobutyl)benzothiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-Bromo-2-(3,3-dimethoxycyclobutyl)benzothiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Bromo-2-methylbenzothiazole
- 6-Bromo-2-chlorobenzothiazole
- 2-(3,3-Dimethoxycyclobutyl)benzothiazole
Uniqueness
6-Bromo-2-(3,3-dimethoxycyclobutyl)benzothiazole is unique due to the presence of both the bromine atom and the 3,3-dimethoxycyclobutyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C13H14BrNO2S |
|---|---|
Peso molecular |
328.23 g/mol |
Nombre IUPAC |
6-bromo-2-(3,3-dimethoxycyclobutyl)-1,3-benzothiazole |
InChI |
InChI=1S/C13H14BrNO2S/c1-16-13(17-2)6-8(7-13)12-15-10-4-3-9(14)5-11(10)18-12/h3-5,8H,6-7H2,1-2H3 |
Clave InChI |
ZDLACMQUWJHBSC-UHFFFAOYSA-N |
SMILES canónico |
COC1(CC(C1)C2=NC3=C(S2)C=C(C=C3)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



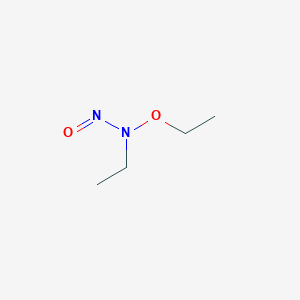
![2-methyl[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B13937864.png)
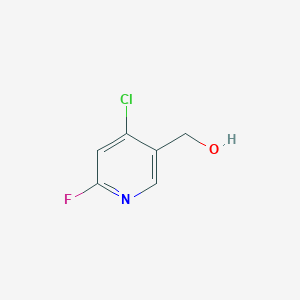


![2-[(3,5-Dibromo-2-methoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13937882.png)
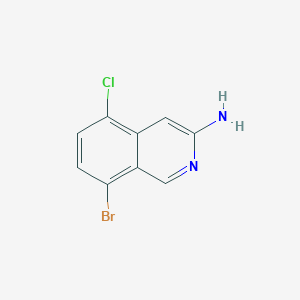
![1-[[2-(7-Methoxyquinolin-4-yl)-1-pyridin-2-ylethylidene]amino]pyrrolidin-2-one](/img/structure/B13937894.png)
![7,7-Dimethyl-2-oxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B13937895.png)
![Benzonitrile, 4-[4-amino-5-[(4-cyanophenyl)amino]-2-nitrophenoxy]-3,5-dimethyl-](/img/structure/B13937906.png)
